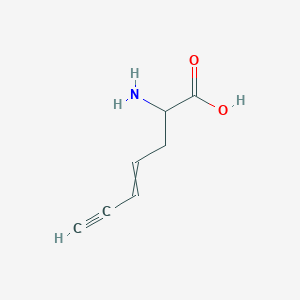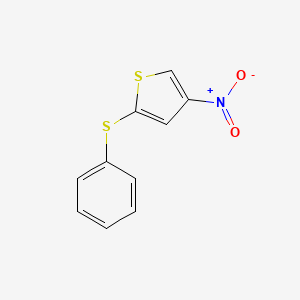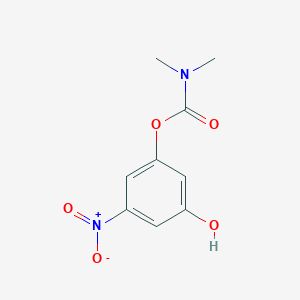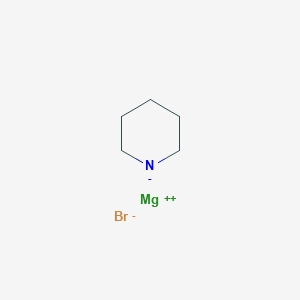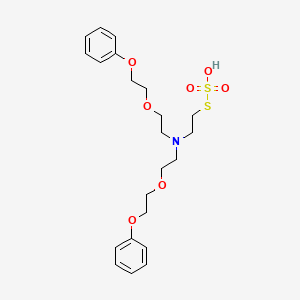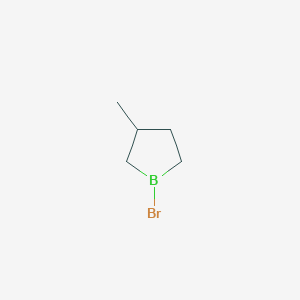
1-Bromo-3-methylborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methylborolane is an organoboron compound with the molecular formula C₅H₁₀BBr. It is a borolane derivative where a bromine atom is substituted at the first position and a methyl group at the third position.
Preparation Methods
1-Bromo-3-methylborolane can be synthesized through several methods. One common synthetic route involves the reaction of boron tribromide with an appropriate precursor . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
1-Bromo-3-methylborolane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Bromo-3-methylborolane has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-Bromo-3-methylborolane involves its ability to participate in various chemical reactions due to the presence of the boron and bromine atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Comparison with Similar Compounds
1-Bromo-3-methylborolane can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: This compound has a similar structure but lacks the boron atom, making it less versatile in certain chemical reactions.
1-Bromo-3-methyl-2-butene: This compound contains a double bond, which alters its reactivity and applications compared to this compound.
The uniqueness of this compound lies in its boron atom, which provides distinct reactivity and enables its use in specialized applications .
Properties
CAS No. |
22086-42-6 |
|---|---|
Molecular Formula |
C5H10BBr |
Molecular Weight |
160.85 g/mol |
IUPAC Name |
1-bromo-3-methylborolane |
InChI |
InChI=1S/C5H10BBr/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3 |
InChI Key |
KNZVMEWTDQPMMA-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCC(C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


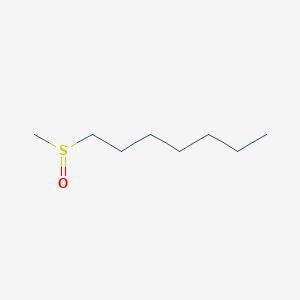
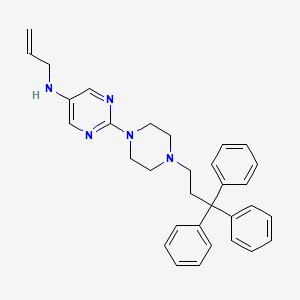

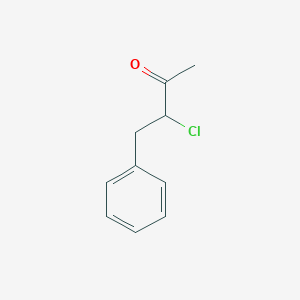
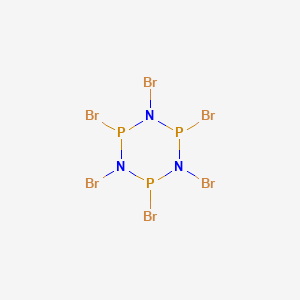
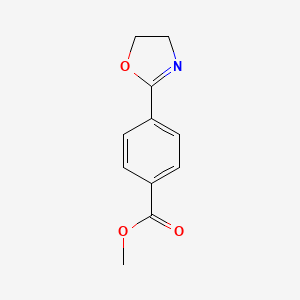
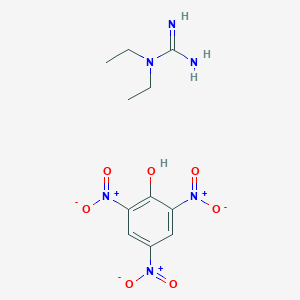
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
